molecular formula C17H18N4O3S B2354894 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209180-63-1

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2354894
CAS RN: 1209180-63-1
M. Wt: 358.42
InChI Key: DMHHKQOUBLVJTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a series of benzo[c][1,2,5]thiadiazole derivatives was designed from PTP1B inhibitors with 1H-2,3-Dihydroperimidine motif . Another study synthesized and investigated three novel donor-acceptor-π-acceptor-type compounds (WS5, WS6, and WS7) in dye-sensitized solar cells (DSSCs) exploring the effect of conjugated linkers on device performance .


Molecular Structure Analysis

The theoretical molecular structure of similar compounds has been studied. For example, a computational study revealed that a polymer with a similar structure has a low HOMO-LUMO gap of 1.55 eV .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been investigated. In one study, three novel donor-acceptor-π-acceptor-type compounds were synthesized and showed strong light-harvesting ability in the visible region .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compounds showed strong light-harvesting ability in the visible region with relatively high molar absorption coefficients .

Scientific Research Applications

Synthesis and Characterization A series of heterocyclic compounds including those related to the specified chemical structure have been synthesized and characterized using various spectroscopic techniques. These compounds are derived from reactions involving furan-2-yl and morpholinoethyl groups attached to benzo[c][1,2,5]thiadiazole-5-carboxamide structures. Spectral studies such as 1HNMR, 13CNMR, FT-IR, and LC-MS have been employed for structural characterization, confirming the successful synthesis of these molecules (Patel, H. S. Patel, & Shah, 2015).

Biological Activity and Potential Therapeutic Applications The cytotoxic evaluation of benzothiazole-2-carboxamide derivatives, including those with furan-2-yl and morpholinoethyl substituents, has been conducted. These studies aimed to assess their effectiveness as potential epidermal growth factor receptor (EGFR) inhibitors. Several compounds showed moderate to excellent potency against cancer cell lines with high EGFR expression, suggesting their potential as therapeutic agents (Zhang et al., 2017).

Future Directions

The future directions of research on similar compounds involve their application in organic optoelectronics. Additionally, the design of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-7-24-16)21-5-8-23-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHHKQOUBLVJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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